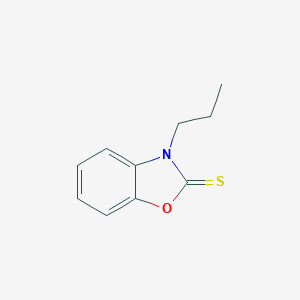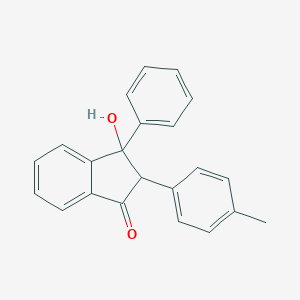
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPO-7-propionate and is synthesized through a series of chemical reactions.
作用機序
The mechanism of action of DPO-7-propionate is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species, the modulation of inflammatory cytokines, and the activation of antioxidant enzymes. These pathways are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPO-7-propionate has been shown to have various biochemical and physiological effects such as the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, the activation of antioxidant enzymes such as superoxide dismutase and catalase, and the induction of apoptosis in cancer cells. These effects are believed to be responsible for the potential therapeutic benefits of DPO-7-propionate in various diseases.
実験室実験の利点と制限
One of the main advantages of DPO-7-propionate for lab experiments is its high stability and solubility in various solvents, making it easy to handle and use in experiments. Another advantage is its low toxicity, making it safe to use in cell culture and animal experiments. However, one of the limitations of DPO-7-propionate is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on DPO-7-propionate. One of the directions is the development of new derivatives of DPO-7-propionate with improved properties such as increased potency and selectivity. Another direction is the investigation of the potential applications of DPO-7-propionate in the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for DPO-7-propionate can lead to the production of this compound on a larger scale, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, DPO-7-propionate is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method has been optimized to produce high yields, and it has been extensively studied for its potential therapeutic benefits. Although there are limitations to its use, the future directions for research on DPO-7-propionate are promising, and it is likely to continue to be an important compound in scientific research.
合成法
The synthesis of DPO-7-propionate involves the condensation of 4-hydroxycoumarin and propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to produce the final product. This synthesis method has been optimized to produce high yields of DPO-7-propionate and is widely used in research laboratories.
科学的研究の応用
DPO-7-propionate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPO-7-propionate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, DPO-7-propionate has been shown to have pesticidal and herbicidal properties, making it a potential candidate for the development of new agrochemicals. In material science, DPO-7-propionate has been studied for its potential applications in the development of novel materials such as polymers and coatings.
特性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) propanoate |
InChI |
InChI=1S/C17H18O5/c1-5-13(18)12-8-11-9(3)7-15(20)22-16(11)10(4)17(12)21-14(19)6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
DKRDUEIHHXWBCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
正規SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




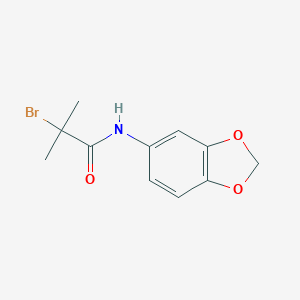
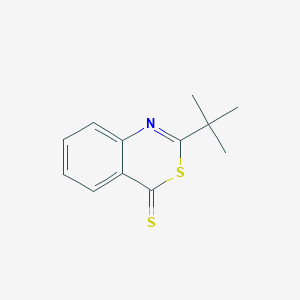
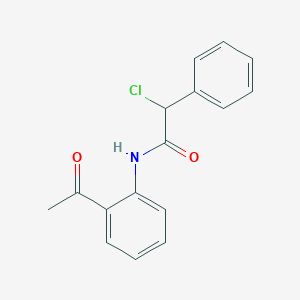




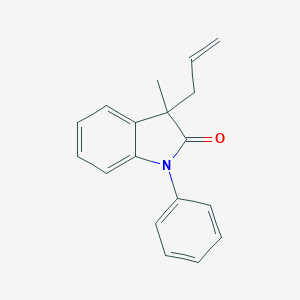
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)
